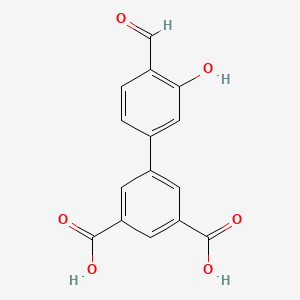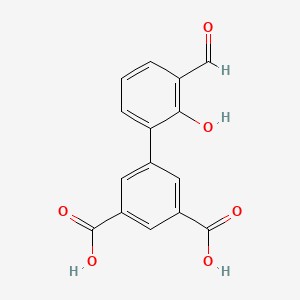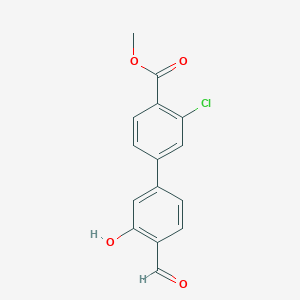
4-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% (4-CMC-2F-95) is a chemical compound commonly used in scientific research. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 285.7 g/mol. 4-CMC-2F-95 is a derivative of the phenol group and is used in various biochemical and physiological studies. It is also used in the synthesis of other compounds, such as 4-chloro-2-methoxycarbonylphenyl-2-formylphenol (4-CMC-2F).
Mécanisme D'action
The mechanism of action of 4-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% is not well understood. However, it is known that the compound is capable of binding to a variety of proteins, including those involved in cell signaling pathways. Additionally, 4-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% has been found to inhibit the activity of enzymes involved in the metabolism of other compounds, such as the cytochrome P450 enzymes.
Biochemical and Physiological Effects
4-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 4-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% is capable of inhibiting the activity of enzymes involved in the metabolism of other compounds, such as the cytochrome P450 enzymes. Additionally, 4-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% has been found to bind to a variety of proteins, including those involved in cell signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% has several advantages for laboratory experiments. It is a relatively stable compound and is soluble in organic solvents, making it easy to handle and store. Additionally, it is relatively inexpensive and can be easily synthesized. However, 4-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% has some limitations. It is not well understood, and its mechanism of action is not yet fully understood. Additionally, it is not approved for use in humans and animals, and its safety and toxicity have not been fully evaluated.
Orientations Futures
There are several potential future directions for research on 4-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95%. Further research is needed to better understand its mechanism of action and to evaluate its safety and toxicity. Additionally, further research is needed to explore its potential applications in the synthesis of other compounds and its potential therapeutic applications. Finally, further research is needed to explore its potential use as an inhibitor of enzymes involved in the metabolism of other compounds.
Méthodes De Synthèse
4-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% is synthesized by a two-step process. First, 4-chloro-2-methoxycarbonylphenol (4-CMC) is synthesized from the reaction of 4-chlorophenol and methyl chloroformate. The second step involves the formylation of 4-CMC with formic acid to yield 4-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95%.
Applications De Recherche Scientifique
4-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% is used in a variety of scientific research applications, including biochemical and physiological studies. It is also used in the synthesis of other compounds, such as 4-chloro-2-methoxycarbonylphenyl-2-formylphenol (4-CMC-2F). In addition, 4-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% has been used in the synthesis of a variety of other compounds, including 4-chloro-2-methoxycarbonylphenyl-2-formylphenol (4-CMC-2F), which has been used in the synthesis of a variety of other compounds.
Propriétés
IUPAC Name |
methyl 4-chloro-3-(3-formyl-4-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO4/c1-20-15(19)10-2-4-13(16)12(7-10)9-3-5-14(18)11(6-9)8-17/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIMILXLFNRQFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=CC(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685354 |
Source


|
| Record name | Methyl 6-chloro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol | |
CAS RN |
1261898-71-8 |
Source


|
| Record name | Methyl 6-chloro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6378941.png)
![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6378943.png)





